molecular formula C23H27N3O5S2 B2528435 methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-42-8

methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2528435
CAS No.: 865197-42-8
M. Wt: 489.61
InChI Key: KJOGDUZPUKMTFT-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a sulfonamide derivative featuring a benzothiazole core substituted with a 6-methyl group and a sulfamoyl-functionalized benzoyl moiety. The compound’s structure includes a Z-configuration imino linkage, critical for its conformational stability and intermolecular interactions. Synthetically, such compounds are typically prepared via condensation reactions between aminophenyl-benzothiazole intermediates and substituted sulfonyl chlorides under controlled conditions, as exemplified in related benzothiazole sulfonamide syntheses .

Properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-25(3)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(15-21(27)31-4)19-12-7-16(2)14-20(19)32-23/h7-12,14H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOGDUZPUKMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide formation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Heterocyclic Core Variations

The target compound’s benzothiazole core distinguishes it from sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl), which feature triazine rings (Table 1).

Table 1: Key Structural Differences in Heterocyclic Cores
Compound Heterocyclic Core Substituents on Core Sulfamoyl Group
Target Compound Benzothiazole 6-Methyl 4-[Butyl(methyl)sulfamoyl]
Metsulfuron Methyl 1,3,5-Triazine 4-Methoxy, 6-Methyl 4-Methoxybenzene
Ethametsulfuron Methyl 1,3,5-Triazine 4-Ethoxy, 6-Methylamino 4-Ethoxybenzene

Sulfamoyl Group Substitutions

The butyl(methyl)sulfamoyl group in the target compound contrasts with simpler alkyl or aryl sulfonamides. For instance, triflusulfuron methyl ester incorporates a trifluoroethoxy group, enhancing electronegativity and resistance to hydrolysis . The bulkier butyl(methyl) group in the target compound may hinder enzymatic degradation, extending its half-life in biological systems.

Positional Isomerism in Benzothiazole Derivatives

highlights that the position of the amino group (meta vs. para) on the benzothiazole-phenyl scaffold significantly impacts bioactivity. The target compound’s 4-[butyl(methyl)sulfamoyl]benzoyl group (para-substituted) likely optimizes steric and electronic interactions compared to meta-substituted analogues, which may exhibit reduced binding affinity .

Biological Activity

Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound known for its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, antifungal, and potential anticancer properties. The information is compiled from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a benzothiazole core with various substituents that contribute to its biological activity. The molecular formula is C24H29N3O5S3C_{24}H_{29}N_{3}O_{5}S_{3} with a molecular weight of approximately 523.70 g/mol. Its structural complexity includes:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Sulfamoyl group : Implicated in antimicrobial properties.
  • Acetate ester : Often enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC24H29N3O5S3
Molecular Weight523.70 g/mol
CAS Number865197-42-8

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. In particular, the sulfamoyl group enhances the compound's ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

In a study evaluating various benzothiazole derivatives, compounds similar to this compound demonstrated:

  • Inhibition Zones : Compounds showed inhibition zones ranging from 16 mm to 22 mm against Staphylococcus aureus and Candida albicans .

Antifungal Activity

The compound exhibits antifungal properties as well, particularly against pathogenic fungi like Aspergillus niger. The mechanism involves disruption of fungal cell wall synthesis.

Table 2: Antimicrobial and Antifungal Activities

MicroorganismActivityInhibition Zone (mm)
Staphylococcus aureusSignificant16 - 22
Candida albicansSignificant16 - 22
Aspergillus nigerModerate15 - 20

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound acts as a mechanism-based inhibitor for several enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : By targeting the integrity of microbial cell membranes, it enhances its antimicrobial efficacy.

Research Findings

Studies have shown that similar compounds can inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These interactions are crucial in developing therapeutic agents against infections.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. NMR provides detailed information on functional groups and stereochemistry, while HPLC ensures chromatographic purity. Mass spectrometry (MS) should complement these to confirm molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer: Begin with in vitro assays targeting enzymes or receptors relevant to the compound's functional groups (e.g., sulfamoyl for protease inhibition, benzothiazole for anti-inflammatory activity). Use dose-response curves to determine IC50 values. Follow with cytotoxicity assays (e.g., MTT on mammalian cells) to assess safety margins .

Q. What functional groups in this compound are most critical for its reactivity and bioactivity?

  • Answer: The sulfamoyl group enhances hydrogen-bonding potential for enzyme inhibition, while the benzothiazole core contributes to aromatic stacking interactions. The imino linkage (Z-configuration) and methyl ester influence solubility and metabolic stability .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated during the multi-step synthesis of this compound?

  • Answer: Employ kinetic studies (e.g., variable-temperature NMR) and intermediate trapping to identify key steps, such as imine formation or sulfamoylation. Computational methods (DFT) can model transition states and predict regioselectivity in benzothiazole ring closure .

Q. What computational strategies are effective for predicting target binding affinity?

  • Answer: Molecular docking (AutoDock, Schrödinger) with homology-modeled enzymes (e.g., kinases or proteases) can prioritize targets. Molecular Dynamics (MD) simulations refine binding poses and assess stability of ligand-receptor complexes. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. How can researchers optimize the synthetic yield of this compound?

  • Answer: Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for imine condensation. Continuous-flow chemistry may improve reproducibility and scalability .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Answer: Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Investigate assay-specific artifacts (e.g., compound aggregation in high-throughput screens) via dynamic light scattering (DLS). Compare with structural analogs to identify pharmacophore specificity .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Answer: Modify ester groups to enhance metabolic stability (e.g., replace methyl ester with tert-butyl). Use prodrug approaches for solubility. Assess hepatic microsomal stability and cytochrome P450 interactions. LogP and plasma protein binding assays guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.